(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride

Catalog No.
S1902760
CAS No.
35000-37-4
M.F
C24H26ClO2P
M. Wt
412.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium c...

CAS Number

35000-37-4

Product Name

(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;chloride

Molecular Formula

C24H26ClO2P

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

PWEGQXPODNSKMU-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Quaternary phosphonium salts are a class of organic compounds with a positively charged phosphorus atom bonded to four organic groups. (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride contains a triphenylphosphonium group (Ph3P+) bound to a tert-butoxyacetyl group (-(CH2)2C(O)O-t-Bu).


Molecular Structure Analysis

The key feature of the molecule is the positively charged phosphonium center (Ph3P+). This positively charged center can participate in various ionic interactions with other molecules. The tert-butoxy group (t-Bu) provides steric hindrance, which can influence the reactivity of the molecule.


Chemical Reactions Analysis

  • Substitution reactions: The chloride ion (Cl-) can be replaced by other nucleophiles (Nu-) in a reaction like this: Ph3P+ - Cl + Nu- → Ph3P+ - Nu + Cl-
  • Ylide formation: When a strong base removes a proton from a suitably positioned carbon adjacent to the phosphonium center, a reactive ylide intermediate can be formed. []
  • Phase-transfer catalysts: These compounds can help move reactants between different phases (e.g., water and organic solvents) in a chemical reaction [].
  • Antimicrobial agents: Some quaternary phosphonium salts have been studied for their antimicrobial properties [].
  • Organic synthesis: Phosphonium salts can act as catalysts or reagents in various organic reactions. Their ability to form stable ylides makes them useful in condensation reactions and cycloadditions PubChem:
  • Material science: Phosphonium salts are being investigated for their potential applications in the development of new materials, such as ionic liquids, flame retardants, and lubricants ScienceDirect:
  • Medicinal chemistry: Some phosphonium salts exhibit biological activity and are being explored for their potential use in medicinal applications NCBI: )

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35000-37-4

Dates

Modify: 2023-08-16

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